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Compound of Interest

6-Methoxychroman-2-carboxylic
Compound Name: d
aci

Cat. No.: B3176411

Introduction

6-Methoxychroman-2-carboxylic acid is a heterocyclic compound of significant interest in
medicinal chemistry and drug development. As a derivative of the chroman scaffold, which
forms the core of various biologically active molecules, including Vitamin E, its analogues are
frequently explored as building blocks for novel therapeutic agents. Accurate and
comprehensive structural elucidation is the bedrock of any chemical research, ensuring the
identity, purity, and stability of the compound in question. This guide provides a detailed, multi-
technique spectroscopic protocol for the definitive characterization of 6-Methoxychroman-2-
carboxylic acid, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared
(IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Our approach
emphasizes not just the data, but the causal logic behind spectral interpretation, offering a self-
validating framework for analysis.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first understand the molecule's key
structural features. 6-Methoxychroman-2-carboxylic acid comprises a bicyclic chroman core,
a methoxy substituent on the aromatic ring, and a carboxylic acid group at the C2 position,
which is a chiral center. Each functional group provides a unique spectroscopic signature.

Caption: Molecular structure of 6-Methoxychroman-2-carboxylic acid with atom numbering.
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The following sections will detail how each spectroscopic technique interrogates different
aspects of this structure, culminating in a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 6-Methoxychroman-2-carboxylic acid, both *H and 3C NMR are
essential.

'H NMR Spectroscopy: Proton Environment Analysis

The *H NMR spectrum provides information on the number of distinct protons, their chemical
environment, and their proximity to other protons. The expected chemical shifts are influenced
by shielding and deshielding effects from adjacent electronegative atoms (oxygen) and
aromatic systems.

Predicted *H NMR Chemical Shifts and Multiplicities
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Note: Chemical shifts are predictions based on data for similar chroman derivatives and are
typically recorded in CDCls or DMSO-ds. The exact values and multiplicities can vary.[2][3][4]

13C NMR Spectroscopy: Carbon Skeleton Analysis

The 13C NMR spectrum reveals all unique carbon atoms in the molecule, providing a map of the

carbon skeleton.

Predicted 3C NMR Chemical Shifts
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Carbon Assignment
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| C3 | ~24 | Aliphatic carbon adjacent to C2. |

Note: These are estimated values. The correlation of specific signals to specific atoms is

definitively achieved using 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Weigh approximately 5-10 mg of 6-Methoxychroman-2-carboxylic

acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCIz or DMSO-ds) in a

standard 5 mm NMR tube. Ensure the sample is fully dissolved.
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e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the
instrument to the specific sample and solvent.

e 1H NMR Acquisition: Acquire a standard one-pulse spectrum. A typical spectral width is -2 to
12 ppm. Process the data with Fourier transformation, phase correction, and baseline
correction.

e 13C NMR Acquisition: Acquire a proton-decoupled spectrum. A typical spectral width is 0 to
200 ppm. A sufficient number of scans must be acquired to achieve an adequate signal-to-
noise ratio.

o Data Analysis: Integrate the *H NMR signals and determine the chemical shifts and coupling
constants. Assign peaks in both *H and 13C spectra to the corresponding atoms in the
molecule, using 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment if necessary.

Weigh Compound
(5-10 mg)

er
Acquire 1H Spectrum
Acquire 13C Spectrum

Acquire 2D Spectra : .
(COSY, HMBC) pectra Interpretation
Assign Signals

Click to download full resolution via product page

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of Key IR Absorptions

The IR spectrum of 6-Methoxychroman-2-carboxylic acid is dominated by features from the
carboxylic acid and the substituted benzene ring.

Characteristic IR Absorption Bands

Wavenumber . . . .

( 1 Vibration Type Functional Group Intensity

cm-

2500-3300 O-H stretch Carboxylic Acid Broad, Strong

2950-2850 C-H stretch Aliphatic (CHz, CHs) Medium
Carboxylic Acid

~1710 C=0 stretch ] Strong, Sharp
(dimer)

~1610, ~1500 C=C stretch Aromatic Ring Medium
Carboxylic Acid & Aryl

1200-1300 C-O stretch Strong

Ether

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) | Broad, Medium |

The most telling feature is the extremely broad O-H stretch from 2500-3300 cm~1%, which is
characteristic of a hydrogen-bonded carboxylic acid dimer, often partially obscuring the
aliphatic C-H stretches.[1][7] This, combined with the strong carbonyl (C=0) absorption around
1710 cm™1, is a definitive indicator of the carboxylic acid group.[7][8]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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e Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to
subtract any atmospheric (COz, H20) or instrumental signals.

o Sample Application: Place a small amount of the solid 6-Methoxychroman-2-carboxylic
acid powder onto the ATR crystal.

e Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal.

e Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio, with a resolution of 4 cm=1.

» Data Processing: The software will automatically ratio the sample scan against the
background scan to produce the final absorbance or transmittance spectrum. Label the
significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula,
while fragmentation patterns offer structural clues.

Interpretation of Mass Spectra

Using an ionization technique like Electrospray lonization (ESI), the compound is typically
observed as a deprotonated molecule [M-H]~ in negative ion mode or a protonated molecule
[M+H]* in positive ion mode.

Expected m/z Values for 6-Methoxychroman-2-carboxylic acid (C11H1204, MW: 208.21 g/mol
)
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lon Mode Calculated m/z Interpretation

. Protonated
[M+H]* Positive 209.0757 .
molecular ion.

- Sodium adduct,
[M+Na]* Positive 231.0577 )
common in ESI.

] Deprotonated
[M-H]~ Negative 207.0608 ]
molecular ion.

| [M-COOH]* | Positive | 163.0753 | Loss of the carboxylic acid group (45 Da).[9] |

HRMS is critical for trustworthiness; observing an ion with an m/z value matching the calculated
formula to within a few parts per million (ppm) provides very strong evidence for the
compound's elemental composition.

Experimental Protocol: ESI-MS

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

 Instrument Parameters: Set the ESI source parameters, including capillary voltage,
nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

e Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a
relevant m/z range (e.g., 50-500 Da).

» Data Analysis: Identify the molecular ion and any significant adducts or fragments. If using
an HRMS instrument (e.g., TOF or Orbitrap), compare the measured exact mass to the
theoretical mass to confirm the elemental formula.

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly
useful for compounds containing chromophores, such as aromatic rings.

Interpretation of the UV-Vis Spectrum

The chromophore in 6-Methoxychroman-2-carboxylic acid is the methoxy-substituted
benzene ring fused to the pyran ether. This system is expected to show characteristic
absorption bands in the UV region. The electronic transitions are typically 1 - 1t* transitions of
the aromatic system. Based on data for similar chromene and coumarin derivatives, absorption
maxima (A_max) can be predicted.[10][11]

Predicted UV-Vis Absorption

Solvent Predicted A_max (nm) Transition Type

| Methanol or Ethanol | ~280-290 nm | Tt — TT* |

The position and intensity of the absorption can be subtly influenced by the solvent polarity.
This technique is particularly valuable for quantitative analysis (e.g., using the Beer-Lambert
law) once the compound's identity is confirmed.

Experimental Protocol: UV-Vis Spectroscopy

¢ Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a
UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Create a dilute solution from
the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5
AU).

 Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the
spectrophotometer (record a baseline).

o Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the
spectrophotometer.

e Spectrum Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (A_max).
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Holistic Data Integration: A Self-Validating System

No single technique provides a complete picture. The power of this multi-faceted approach lies
in the convergence of evidence, creating a self-validating system.

e MS provides the molecular formula (C11H120a4).

IR confirms the presence of key functional groups: carboxylic acid (broad O-H, C=0 at
~1710 cm~1) and an aryl ether (C-O stretch).

e 13C NMR confirms the carbon count (11 distinct signals) and types (carbonyl, aromatic,
aliphatic, methoxy).

e 1H NMR confirms the proton count (12 protons), their environments, and, crucially, their
connectivity through spin-spin coupling, assembling the molecular framework.

o UV-Vis confirms the presence of the aromatic chromophore.

Together, these data points unequivocally lead to the structure of 6-Methoxychroman-2-
carboxylic acid, leaving no room for ambiguity.

Safety and Handling

As a laboratory chemical, 6-Methoxychroman-2-carboxylic acid should be handled with
appropriate care. It may cause skin, eye, and respiratory irritation.[12][13]

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.[12]

e Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash
hands thoroughly after handling.[12][14]

o Storage: Store in a tightly closed container in a cool, dry place.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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